Yuanhunine

Catalog No.
S547637
CAS No.
104387-15-7
M.F
C21H25NO4
M. Wt
355.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Yuanhunine

CAS Number

104387-15-7

Product Name

Yuanhunine

IUPAC Name

(13S,13aR)-2,3,9-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C21H25NO4/c1-12-14-5-6-17(23)21(26-4)16(14)11-22-8-7-13-9-18(24-2)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1

InChI Key

PVYYNJAXBCIMNG-FKIZINRSSA-N

SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC

solubility

Soluble in DMSO

Synonyms

Yuanhunine.

Canonical SMILES

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC

Isomeric SMILES

C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)O)OC)OC

The exact mass of the compound Yuanhunine is 355.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Yuanhunine is a compound derived from the traditional Chinese medicinal plant Corydalis yanhusuo, which is renowned for its analgesic properties. Structurally, yuanhunine belongs to the class of protoberberine alkaloids, characterized by a complex polycyclic structure that includes a nitrogen atom within its rings. The molecular formula of yuanhunine is C19H15NO4, and it exhibits unique fragmentation patterns in mass spectrometry, which aid in its identification during chemical analysis .

Typical of protoberberine alkaloids. Notably, it can participate in oxidation and reduction reactions, as well as nucleophilic substitutions due to the presence of functional groups such as hydroxyl and carbonyl groups. Its fragmentation pattern during mass spectrometry analysis reveals several key ions, including those resulting from the loss of methyl and carbon dioxide groups, indicating potential pathways for further chemical transformations .

Yuanhunine exhibits significant biological activity, particularly in the realm of pain relief and neuroprotection. Studies have indicated that it interacts with neurotransmitter receptors and modulates pathways associated with pain perception. Specifically, it has been shown to influence serotonin and dopamine receptors, which are crucial in managing pain and mood disorders . Additionally, yuanhunine has demonstrated anti-inflammatory properties, contributing to its analgesic effects.

The synthesis of yuanhunine can be achieved through various methods, including extraction from Corydalis yanhusuo or through organic synthesis techniques. One common approach involves using starting materials such as vanillin combined with specific amines or other alkaloids to construct the protoberberine framework. Total synthesis methods often require multiple steps involving cyclization and functional group modifications to achieve the desired compound .

Yuanhunine finds applications primarily in traditional medicine as an analgesic agent. Its efficacy in treating pain conditions has made it a subject of interest in pharmacological research. Furthermore, due to its neuroprotective properties, there is potential for its use in treating neurological disorders such as depression and anxiety . Ongoing research is exploring its use in combination therapies for enhanced therapeutic outcomes.

Interaction studies of yuanhunine have revealed its capacity to bind to various biological targets. Notably, it shows affinity for serotonin receptors (such as HTR1A and HTR2A) and dopamine receptors (like DRD2), which are implicated in pain modulation and mood regulation . These interactions suggest that yuanhunine may exert its effects through multiple pathways, enhancing its therapeutic potential.

Yuanhunine's uniqueness lies in its specific structural features and biological activities compared to other protoberberine alkaloids. Below is a comparison with similar compounds:

Compound NameMolecular FormulaBiological ActivityUnique Features
BerberineC20H18NO4Antimicrobial, anti-inflammatoryQuaternary ammonium structure
TetrahydropalmatineC19H23NO4Analgesic, sedativeContains an additional hydrogenation
DihydrocodeineC18H23NO3AnalgesicDerived from morphine
MagnoflorineC20H24NO4AntispasmodicExhibits a unique benzylisoquinoline structure

Yuanhunine stands out due to its specific receptor interactions and the resultant analgesic properties that are distinct from other compounds listed above . Its comprehensive pharmacological profile indicates potential for broader applications in medicinal chemistry.

Total Synthesis Approaches

The total synthesis of Yuanhunine represents a significant achievement in alkaloid chemistry, with several sophisticated approaches developed to construct its complex tetrahydroprotoberberine scaffold. The most notable breakthrough came from the development of asymmetric catalytic methodologies that enable the efficient construction of the entire molecular framework [1].

Asymmetric Copper-Catalyzed Approach

The first asymmetric total synthesis of Yuanhunine was accomplished through a three-step catalytic strategy utilizing copper-catalyzed redox-A3 reactions. This approach employed (S,R)-N-PINAP as the chiral ligand for the highly enantioselective copper-catalyzed reaction of tetrahydroisoquinolines, alkynes, and 2-bromobenzaldehyde derivatives [1]. The key transformation involves the formation of carbon-carbon bonds through a redox-neutral three-component coupling reaction, which constructs the core tetrahydroprotoberberine skeleton with excellent stereochemical control.

The copper-catalyzed redox-A3 reaction proceeds through the formation of an intermediate propargylamine, which undergoes subsequent cyclization to form the desired tetracyclic structure. This methodology demonstrates remarkable efficiency, achieving overall yields of 47-64% across the three-step sequence while maintaining high enantioselectivity (91-96% enantiomeric excess) [1].

Palladium-Catalyzed Cyclization Strategy

Following the initial copper-catalyzed step, the synthesis incorporates a palladium-catalyzed reductive Heck cyclization as the key ring-forming transformation. This reaction enables the construction of the remaining carbon-carbon bonds within the tetrahydroprotoberberine framework through an intramolecular cyclization process [1]. The palladium-catalyzed step proceeds under mild conditions and tolerates various functional groups, making it particularly valuable for late-stage synthetic manipulations.

The reductive Heck cyclization employs palladium catalysts in conjunction with sodium formate as the hydride source, facilitating the formation of the tetracyclic core structure with high efficiency. This transformation represents a critical advancement in alkaloid synthesis, as it provides access to the complete tetrahydroprotoberberine skeleton in a single synthetic operation [1].

Hydrogenation and Stereochemical Control

The final step in the total synthesis involves catalytic hydrogenation using platinum dioxide or palladium on carbon to complete the reduction of the tetrahydroprotoberberine core. This transformation proceeds with excellent stereochemical fidelity, preserving the desired configuration at the newly formed stereocenters [1]. The hydrogenation conditions have been optimized to prevent epimerization and ensure high yields of the target alkaloid.

Semi-Synthetic Derivatization Techniques

Semi-synthetic approaches to Yuanhunine analogs have gained considerable attention due to their potential for generating structurally diverse compounds with enhanced biological activities. These methodologies leverage the abundant availability of related alkaloids from natural sources as starting materials for chemical modifications [2] [3].

Functional Group Modification Strategies

The methoxy groups present in Yuanhunine serve as excellent handles for selective derivatization reactions. Demethylation reactions using boron tribromide or aluminum chloride selectively cleave the methyl-oxygen bonds, generating phenolic derivatives that can undergo further functionalization [4]. These phenolic intermediates represent valuable synthetic intermediates for the preparation of more complex analogs.

Alternatively, the hydroxyl group at the C-10 position provides another site for selective modification. Acetylation, methylation, and other acylation reactions can be performed under mild conditions to generate protected derivatives or introduce new functional groups [4]. These transformations are particularly valuable for modulating the physicochemical properties of the alkaloid while maintaining its core structural features.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in Yuanhunine are susceptible to electrophilic aromatic substitution reactions, enabling the introduction of various substituents at specific positions. Halogenation reactions using N-bromosuccinimide or chlorine gas can introduce halogen atoms at activated positions, providing synthetic handles for further cross-coupling reactions .

Nitration and sulfonation reactions can also be performed on the aromatic rings, although these transformations require careful optimization to prevent over-reaction or decomposition of the alkaloid scaffold. The resulting nitro or sulfonic acid derivatives can be further reduced or modified to generate amino or other functional groups [6].

Oxidative Modifications

Oxidation reactions represent another important class of semi-synthetic transformations for Yuanhunine. The secondary amine nitrogen can be oxidized to form N-oxide derivatives using hydrogen peroxide or other oxidizing agents. These N-oxide compounds often exhibit altered biological activities and improved solubility characteristics [4].

The aromatic rings can also undergo oxidation to form quinone derivatives or other oxidized products. These transformations typically require strong oxidizing agents such as potassium permanganate or chromium trioxide, and the resulting products may exhibit entirely different pharmacological profiles [4].

Reaction Chemistry and Functional Group Dynamics

Oxidation-Reduction Behavior

The oxidation-reduction chemistry of Yuanhunine is largely dictated by the presence of multiple functional groups that can undergo redox transformations under appropriate conditions. The tetrahydroprotoberberine scaffold contains several oxidizable sites, including the tertiary amine nitrogen, the hydroxyl group, and the methoxy-substituted aromatic rings [4].

Nitrogen Oxidation

The tertiary amine nitrogen in Yuanhunine can be oxidized to form N-oxide derivatives using mild oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This transformation proceeds through a nucleophilic attack of the nitrogen lone pair on the oxidizing agent, resulting in the formation of a stable N-oxide bond [4]. The resulting N-oxide compounds often exhibit altered solubility and biological activity profiles compared to the parent alkaloid.

The N-oxide functionality can be selectively reduced back to the parent amine using reducing agents such as zinc dust in acetic acid or catalytic hydrogenation. This reversible oxidation-reduction cycle provides a valuable method for temporarily protecting the nitrogen atom during synthetic manipulations [4].

Aromatic Ring Oxidation

The methoxy-substituted aromatic rings in Yuanhunine can undergo oxidation to form quinone derivatives under strongly oxidizing conditions. Potassium permanganate or chromium trioxide can facilitate these transformations, although the harsh conditions required often lead to decomposition or over-oxidation of the alkaloid scaffold [4].

More selective oxidation methods have been developed using mild oxidizing agents such as sodium periodate or lead tetraacetate. These reagents can selectively oxidize specific positions on the aromatic rings without causing extensive decomposition of the molecule [4].

Reduction Reactions

The reduction chemistry of Yuanhunine involves the selective reduction of specific functional groups while preserving the overall tetrahydroprotoberberine framework. Sodium borohydride and lithium aluminum hydride represent the most commonly employed reducing agents for these transformations [4].

Sodium borohydride can selectively reduce carbonyl groups that may be present in oxidized derivatives of Yuanhunine, while lithium aluminum hydride can facilitate more extensive reductions, including the cleavage of methoxy groups to generate hydroxyl functionalities [4]. The choice of reducing agent depends on the specific transformation required and the desired selectivity.

Substitution and Rearrangement Reactions

The substitution and rearrangement chemistry of Yuanhunine encompasses a diverse array of transformations that can modify the alkaloid structure while maintaining its core tetracyclic framework. These reactions are particularly important for structure-activity relationship studies and the development of new therapeutic agents [7] [8].

Nucleophilic Substitution

Nucleophilic substitution reactions at the methoxy groups represent one of the most straightforward methods for modifying Yuanhunine. Treatment with strong nucleophiles such as thiolates, amines, or alkoxides can displace the methoxy groups, generating new derivatives with altered electronic and steric properties [8] [9].

The regioselectivity of these substitution reactions depends on the electronic properties of the aromatic ring and the steric accessibility of the methoxy groups. Electron-withdrawing substituents enhance the reactivity toward nucleophilic attack, while steric hindrance can direct the reaction to less hindered positions [8].

Electrophilic Substitution

Electrophilic substitution reactions on the aromatic rings of Yuanhunine can introduce various functional groups at specific positions. Halogenation, nitration, and sulfonation reactions can be performed under controlled conditions to generate substituted derivatives [6] [10].

The regioselectivity of electrophilic substitution depends on the directing effects of the existing substituents on the aromatic ring. Methoxy groups are strongly activating and ortho/para-directing, influencing the position of incoming electrophiles [6].

Rearrangement Reactions

Rearrangement reactions in Yuanhunine typically involve the migration of functional groups or the reorganization of the carbon skeleton under specific conditions. Acid-catalyzed rearrangements can lead to the formation of isomeric products with altered connectivity patterns [7] [11].

The Hofmann and Curtius rearrangements represent important classes of transformations that can be applied to appropriately functionalized Yuanhunine derivatives. These reactions involve the migration of carbon atoms to nitrogen, resulting in the formation of new carbon-nitrogen bonds and the loss of specific functional groups [8].

Carbocation Rearrangements

Under acidic conditions, Yuanhunine can undergo carbocation-mediated rearrangements that result in the formation of structurally distinct isomers. These rearrangements typically involve the formation of carbocation intermediates followed by migration of adjacent groups to stabilize the positive charge [7].

The stability of the carbocation intermediates depends on the electronic and steric factors present in the molecule. Tertiary carbocations are more stable than secondary or primary carbocations, and the presence of electron-donating groups can further stabilize these intermediates [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.2

Exact Mass

355.1784

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

104387-15-7

Wikipedia

Yuanhunine

Dates

Last modified: 02-18-2024
1: Ji HY, Lee H, Kim JH, Kim KH, Lee KR, Shim HJ, Son M, Lee HS. In vitro metabolism of corydaline in human liver microsomes and hepatocytes using liquid chromatography-ion trap mass spectrometry. J Sep Sci. 2012 May;35(9):1102-9. doi: 10.1002/jssc.201101094. PubMed PMID: 22689485.
2: Saito SY, Tanaka M, Matsunaga K, Li Y, Ohizumi Y. The combination of rat mast cell and rabbit aortic smooth muscle is the simple bioassay for the screening of anti-allergic ingredient from methanolic extract of Corydalis tuber. Biol Pharm Bull. 2004 Aug;27(8):1270-4. PubMed PMID: 15305035.
3: Fu XY, Liang WZ, Tu GS. [Chemical studies on the alkaloids isolated from the tuber of Yuanhu (Corydalis turtschaninovii Bees. f. yanhusuo Y. H. Chou et C. C. Hsu)]. Yao Xue Xue Bao. 1986 Jun;21(6):447-53. Chinese. PubMed PMID: 3811930.

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